

# mTOR inhibitor-23 (DHM25) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | mTOR inhibitor-23 |           |
| Cat. No.:            | B607156           | Get Quote |

# An In-depth Technical Guide to mTOR Inhibitor-23 (DHM25)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

mTOR inhibitor-23 (DHM25) is a novel, selective, and irreversible covalent inhibitor of the mammalian target of rapamycin (mTOR).[1] Developed from a chromene backbone, DHM25 has demonstrated potent antitumor activity, particularly against triple-negative breast cancer (TNBC) cell lines.[1] Its mechanism of action involves the formation of a covalent bond within the ATP-binding pocket of mTOR, leading to the inhibition of both mTORC1 and mTORC2 signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to DHM25, intended to serve as a valuable resource for researchers in oncology and drug discovery.

# **Chemical Structure and Properties**

DHM25, also known as **mTOR inhibitor-23**, is a synthetic small molecule with a distinct chromene core. Its chemical and physical properties are summarized in the tables below.

### **Table 1: Chemical Identifiers and Properties of DHM25**



| Property          | Value                                             |  |
|-------------------|---------------------------------------------------|--|
| IUPAC Name        | 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene |  |
| Synonyms          | mTOR inhibitor-23, DHM25                          |  |
| Molecular Formula | C15H8Br3NO3                                       |  |
| Molecular Weight  | 489.94 g/mol                                      |  |
| CAS Number        | 1685280-21-0                                      |  |
| Appearance        | Not specified                                     |  |
| Purity            | Not specified                                     |  |

**Table 2: Physicochemical Properties of DHM25** 

| Property    | -<br>Value                                  | Notes                                                                                                                                                 |  |
|-------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IC50 (mTOR) | Not explicitly quantified in public sources | Described as a potent inhibitor.                                                                                                                      |  |
| Solubility  | Freely soluble in DMSO                      | Quantitative solubility in aqueous or other organic solvents is not specified.                                                                        |  |
| Stability   | Stable under recommended storage conditions | Specific stability data (e.g., in different solvents, temperatures, pH) is not publicly available. Long-term storage in DMSO at -20°C is recommended. |  |

### **Mechanism of Action**

DHM25 is a selective, competitive, and irreversible covalent inhibitor of mTOR.[1] Its inhibitory action is attributed to its ability to form a covalent bond with a nucleophilic amino acid residue within the ATP-binding site of the mTOR kinase domain.[1] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling.







The binding of DHM25 to mTOR inhibits both of its complexes, mTORC1 and mTORC2. The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, p70 S6 Kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth. The inhibition of mTORC2 is evidenced by the reduced phosphorylation of Akt at Ser473, a key node in cell survival pathways.





Click to download full resolution via product page

Caption: Simplified mTOR signaling pathway and the inhibitory action of DHM25.





### In Vitro and In Vivo Antitumor Activity

DHM25 has demonstrated significant antitumor activity in preclinical models of triple-negative breast cancer.

Table 3: In Vitro Activity of DHM25 in TNBC Cell Lines

| Cell Line  | Assay          | Endpoint | Result                     |
|------------|----------------|----------|----------------------------|
| MDA-MB-231 | Cell Viability | IC50     | Potent inhibition observed |
| MDA-MB-468 | Cell Viability | IC50     | Potent inhibition observed |

## Table 4: In Vivo Activity of DHM25 in a TNBC Xenograft

Model

| Model |               |                         |                   |                                                       |
|-------|---------------|-------------------------|-------------------|-------------------------------------------------------|
|       | Animal Model  | Tumor Type              | Treatment Regimen | Outcome                                               |
|       | NOD/SCID mice | MDA-MB-231<br>xenograft | Not specified     | Significant inhibition of tumor growth and metastasis |

### **Experimental Protocols**

The following protocols are generalized methodologies for key experiments involving DHM25, based on standard laboratory techniques. Researchers should optimize these protocols for their specific experimental conditions.

### mTOR Kinase Assay

This assay is used to determine the direct inhibitory effect of DHM25 on mTOR kinase activity.





Click to download full resolution via product page

Caption: Experimental workflow for a radioactive mTOR kinase assay.



#### Protocol:

- Prepare Reagents:
  - Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT).
  - ATP solution containing [y-32P]ATP.
  - Substrate (e.g., recombinant PHAS-I/4E-BP1).
  - Serial dilutions of DHM25 in DMSO.
- Assay Procedure:
  - In a 96-well plate, combine kinase buffer, purified mTOR enzyme, and DHM25 or vehicle (DMSO).
  - Pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
  - Initiate the kinase reaction by adding the ATP/substrate mixture.
  - Incubate at 30°C for a specified time (e.g., 60 minutes).
  - Stop the reaction by adding a stop solution (e.g., 7.5 M guanidine hydrochloride).
- Detection:
  - Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).
  - Wash the membrane extensively with phosphoric acid to remove unincorporated [y-32P]ATP.
  - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of mTOR inhibition for each DHM25 concentration and determine the IC<sub>50</sub> value.



# Western Blot Analysis of mTOR Signaling

This protocol is used to assess the effect of DHM25 on the phosphorylation status of mTOR downstream targets in cells.





Click to download full resolution via product page

Caption: General workflow for Western blot analysis of mTOR signaling.



#### Protocol:

- Cell Culture and Treatment:
  - Plate cells (e.g., MDA-MB-231) and allow them to adhere overnight.
  - Treat cells with various concentrations of DHM25 or vehicle for the desired time.
- Cell Lysis and Protein Quantification:
  - Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
  - Separate equal amounts of protein on an SDS-polyacrylamide gel.
  - Transfer proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST.
  - Incubate with primary antibodies against phosphorylated and total mTOR, Akt, S6K, and
    4E-BP1 overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis:
  - Quantify band intensities and normalize phosphoprotein levels to total protein levels.

### **Cell Viability Assay**

This assay measures the effect of DHM25 on the proliferation and viability of cancer cells.

Protocol (MTT Assay):



- · Cell Seeding and Treatment:
  - Seed cells in a 96-well plate and allow them to attach.
  - Treat cells with a range of DHM25 concentrations for 24-72 hours.
- MTT Incubation:
  - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization:
  - Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement:
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

### Conclusion

DHM25 is a promising covalent mTOR inhibitor with potent anti-cancer properties, particularly in the context of triple-negative breast cancer. Its unique mechanism of irreversible inhibition offers a potential advantage over reversible inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of DHM25 and the development of novel covalent mTOR inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Collection A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity against Triple-Negative Breast Cancer Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]
- To cite this document: BenchChem. [mTOR inhibitor-23 (DHM25) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607156#mtor-inhibitor-23-dhm25-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com